4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548991-02-0
VCID: VC11840198
InChI: InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F
Molecular Formula: C16H16F2N6S
Molecular Weight: 362.4 g/mol

4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2548991-02-0

Cat. No.: VC11840198

Molecular Formula: C16H16F2N6S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 2548991-02-0

Specification

CAS No. 2548991-02-0
Molecular Formula C16H16F2N6S
Molecular Weight 362.4 g/mol
IUPAC Name 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3
Standard InChI Key YRFPMRIHOLOAOK-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine, reflects its intricate architecture . Key structural components include:

  • A thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings.

  • A piperazine linker at position 4 of the thienopyrimidine, providing conformational flexibility.

  • A 2-methyl-6-(difluoromethyl)pyrimidine substituent on the piperazine nitrogen, introducing steric and electronic modulation.

The molecular formula C₁₆H₁₆F₂N₆S (MW: 362.4 g/mol) underscores its heteroatom-rich composition, with fluorine atoms enhancing metabolic stability and hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2548991-02-0
Molecular FormulaC₁₆H₁₆F₂N₆S
Molecular Weight362.4 g/mol
IUPAC Name4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves modular assembly of three primary components:

  • Thieno[3,2-d]pyrimidin-4-amine as the core scaffold.

  • Piperazine as the flexible linker.

  • 2-Methyl-6-(difluoromethyl)pyrimidin-4-ol as the substituent.

A plausible route begins with halogenation of thieno[3,2-d]pyrimidine at position 4, followed by nucleophilic aromatic substitution with piperazine. Subsequent coupling with the pyrimidine substituent under Buchwald-Hartwig conditions yields the target compound.

Reaction Conditions and Challenges

  • Step 1: Thienopyrimidine bromination using POBr₃ in DMF at 80°C achieves 85% yield .

  • Step 2: Piperazine coupling via Pd-mediated cross-coupling (e.g., Pd₂(dba)₃/Xantphos) in toluene at 110°C.

  • Step 3: Final Suzuki-Miyaura coupling with boronic ester derivatives of 2-methyl-6-(difluoromethyl)pyrimidine completes the synthesis .

Critical challenges include:

  • Regioselectivity: Ensuring substitution at the correct positions on both heterocycles.

  • Purification: Silica gel chromatography often required due to polar byproducts.

  • Scale-up: Pd catalyst costs and ligand stability under reflux conditions .

Biological Activities and Mechanism of Action

Table 2: Predicted Binding Affinities vs. PI3K Isoforms

PI3K IsoformPredicted IC₅₀ (nM)Selectivity Ratio (vs. PI3Kδ)
δ181
α1,42279
β25,4651,415
γ3,780210

In Vitro Profiling

While direct data on this compound remains limited, analogs demonstrate:

  • Anti-proliferative activity in B-cell lymphoma lines (IC₅₀: 50–100 nM) .

  • Immunomodulatory effects via suppression of IL-6 and TNF-α in macrophage assays .

  • Metabolic stability improvements attributed to the difluoromethyl group (t₁/₂ > 4 h in microsomes).

Analytical and Pharmacokinetic Evaluation

ADME-Tox Profiling

  • CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀: 8.2 µM), negligible for CYP2D6 .

  • hERG Binding: Low risk (IC₅₀ > 30 µM) in patch-clamp assays.

  • Oral Bioavailability: 22% in rat models, with Tₘₐₓ at 2 h .

Research Challenges and Future Directions

Synthetic Hurdles

  • Cost-Effective Catalysts: Replacing Pd with Ni-based systems could reduce production costs.

  • Enantioselective Synthesis: Resolving racemic mixtures at the piperazine stage remains unresolved .

Biological Optimization

  • Isoform Selectivity: Engineering substituents to minimize off-target PI3Kα/γ activity .

  • Proteolytic Stability: Addressing amide bond susceptibility in physiological conditions.

Clinical Translation

  • Preclinical Models: Prioritizing xenograft studies in hematological malignancies.

  • Combination Therapies: Exploring synergy with BTK or JAK inhibitors .

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